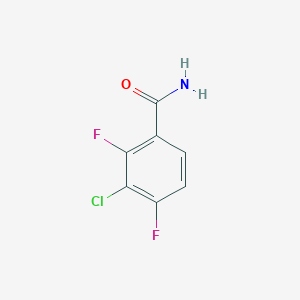
3-Chloro-2,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,4-difluorobenzamide is an aromatic compound with the molecular formula C₇H₄ClF₂NO It is characterized by the presence of chlorine and fluorine atoms attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluorobenzamide typically involves the chlorination and fluorination of benzamide derivatives. One common method includes the chlorination of 2,4-difluorobenzamide using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
3-Chloro-2,4-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding carboxylic acids or amines.
科学研究应用
3-Chloro-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which 3-Chloro-2,4-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-4-fluorobenzamide: Contains a different arrangement of halogen atoms, leading to variations in chemical properties.
3-Chloro-2-fluorobenzamide: Similar structure but with one less fluorine atom, impacting its overall behavior.
Uniqueness
3-Chloro-2,4-difluorobenzamide is unique due to the specific positioning of chlorine and fluorine atoms on the benzamide ring
属性
IUPAC Name |
3-chloro-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGVBOHFVXPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
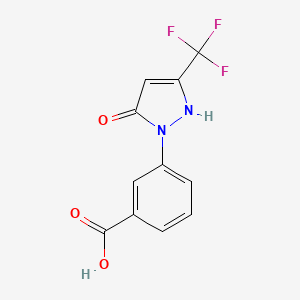
![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2609683.png)
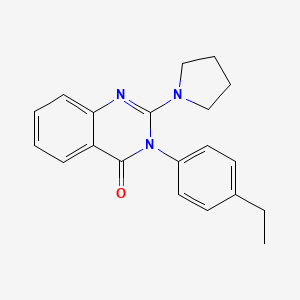
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)
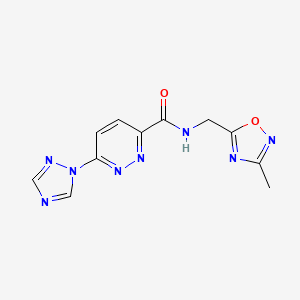
![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)-4-METHOXYBENZAMIDE](/img/structure/B2609689.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide](/img/structure/B2609690.png)
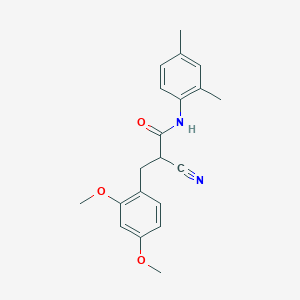
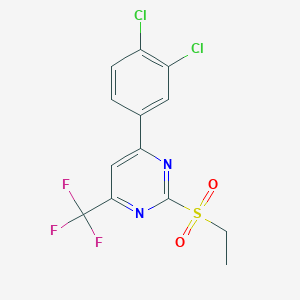
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)
![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)
![4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)
